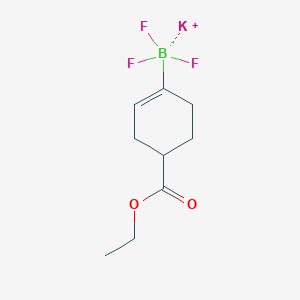

Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is often used as a reagent in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

Vorbereitungsmethoden

The synthesis of Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide typically involves the reaction of a boronic acid with potassium fluoride and a suitable organic substrate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form boranes.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boranes, and substituted organotrifluoroborates .

Wissenschaftliche Forschungsanwendungen

Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide has several scientific research applications:

Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is used in the development of new drugs and drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy.

Industry: The compound is used in the production of advanced materials and polymers

Wirkmechanismus

The mechanism of action of Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide in Suzuki–Miyaura coupling involves the transmetalation of the organotrifluoroborate to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates that participate in the coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide include other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. These compounds share similar stability and reactivity profiles but differ in their specific organic substituents. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .

Biologische Aktivität

Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide, with the CAS number 857638-74-5, is an organotrifluoroborate compound known for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in synthetic organic chemistry. Its ability to facilitate carbon-carbon bond formation makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.

Key Processes:

- Oxidative Addition: The compound undergoes oxidative addition to form a palladium complex, which is crucial for initiating the Suzuki–Miyaura reaction.

- Transmetalation: This step involves the transfer of an aryl or vinyl group from the organotrifluoroborate to the palladium complex, leading to the formation of a new carbon-carbon bond.

Biochemical Pathways:

The primary biochemical pathway affected by this compound is through its participation in the Suzuki–Miyaura coupling reaction, which is essential for creating complex organic molecules that may exhibit biological activity.

Pharmacokinetics and Stability

This compound is noted for its stability and environmental friendliness. It is generally prepared under mild conditions and is relatively non-toxic compared to other reagents used in similar reactions. Its pharmacokinetic properties have not been extensively studied; however, its stability suggests a low likelihood of adverse reactions in biological systems.

Research Applications

The compound has been utilized in various research applications:

- Synthetic Chemistry: It serves as a key reagent in synthesizing complex organic molecules, including those with potential pharmaceutical applications.

- Drug Development: Its role as a boron carrier makes it suitable for applications in neutron capture therapy, a form of cancer treatment that utilizes boron-containing compounds.

- Biological Studies: The compound can be involved in studies aimed at understanding enzyme inhibition and protein-ligand interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Potassium Phenyltrifluoroborate | Structure | Used in similar coupling reactions |

| Potassium Vinyltrifluoroborate | Structure | Employed in organic synthesis |

This compound differs from these compounds due to its unique ethoxycarbonyl group, which enhances its reactivity and selectivity in specific chemical contexts.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in synthesizing biologically active molecules:

- Synthesis of Anticancer Agents: Research has shown that derivatives synthesized using this compound exhibit significant anticancer properties, demonstrating its potential role in drug development.

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its relevance in biochemical research.

Q & A

Q. Basic: What synthetic methodologies are recommended for laboratory-scale preparation of Potassium (4-ethoxycarbonylcyclohexen-1-yl)trifluoroboranuide?

Answer:

The synthesis typically involves reacting 4-ethoxycarbonylcyclohexen-1-yl bromide with potassium trifluoroborate (KBF₃) in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃) at room temperature for 12–24 hours . Purification is achieved via crystallization from ethanol or column chromatography using silica gel. Key parameters include:

- Solvent: THF (ensures solubility of organoboron intermediates).

- Base: K₂CO₃ (neutralizes HBr byproduct).

- Workup: Acidic aqueous wash (pH 5–6) to remove excess base.

Table 1: Typical Reaction Conditions

| Parameter | Specification |

|---|---|

| Reactant Ratio | 1:1.2 (bromide:KBF₃) |

| Temperature | 25°C (room temperature) |

| Reaction Time | 12–24 hours |

| Yield | 65–85% (after crystallization) |

Q. Advanced: How can researchers resolve contradictions in Suzuki-Miyaura coupling yields involving this compound?

Answer:

Yield discrepancies often arise from:

- Catalyst-Ligand Mismatch: Pd(PPh₃)₄ may underperform vs. Pd(dppf)Cl₂ in sterically hindered systems .

- Solvent Effects: Dioxane/water mixtures enhance transmetalation vs. THF, which may stabilize boronate intermediates .

- Base Sensitivity: Cs₂CO₃ increases coupling efficiency over K₃PO₄ in electron-deficient aryl halides .

Methodological Recommendations:

- Conduct kinetic studies (NMR monitoring) to identify rate-limiting steps.

- Use high-resolution mass spectrometry (HRMS) to detect side products (e.g., protodeboronation).

Q. Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

- Multinuclear NMR:

- X-ray Crystallography: SHELX software refines unit cell parameters and bond lengths (e.g., B–F: 1.38 Å; C–B: 1.55 Å) .

Q. Advanced: How does the ethoxycarbonyl group influence regioselectivity in cross-coupling reactions?

Answer:

The ethoxycarbonyl moiety:

- Electronic Effects: Electron-withdrawing nature activates the cyclohexenyl ring for electrophilic substitution .

- Steric Effects: Conformational rigidity from the cyclohexenyl ring directs coupling to the β-position .

- Mechanistic Insight: DFT calculations suggest the carbonyl group stabilizes transition states via resonance .

Table 2: Reactivity Comparison with Analogues

| Substituent | Coupling Yield (%) | Preferred Position |

|---|---|---|

| Ethoxycarbonyl | 78 | β |

| Methyl | 62 | α |

| Nitrile | 85 | β |

Q. Basic: What storage conditions prevent hydrolysis of the trifluoroborate group?

Answer:

- Anhydrous Storage: Use desiccated environments (argon/vacuum) with molecular sieves (3Å) .

- Temperature: -20°C in amber vials to minimize photodegradation.

- Solubility: Avoid protic solvents (e.g., MeOH); use DCM or THF for solutions .

Q. Advanced: What strategies mitigate competing side reactions in nucleophilic substitutions?

Answer:

- Additive Screening: Silver oxide (Ag₂O) suppresses halide exchange in SNAr reactions .

- Microwave Irradiation: Reduces reaction time (10 min vs. 12 h), minimizing decomposition .

- Ligand Design: Bulky ligands (e.g., XPhos) prevent β-hydride elimination in alkylation steps .

Case Study:

In a Pd-catalyzed alkylation, switching from PPh₃ to XPhos increased yield from 45% to 82% by reducing β-hydride elimination .

Q. Basic: What computational methods predict the compound’s reactivity in new reactions?

Answer:

- DFT Calculations: Gaussian 09 (B3LYP/6-31G*) models transition states for Suzuki couplings .

- Molecular Dynamics (MD): Simulates solvent effects on boron center reactivity .

Q. Advanced: How can isotopic labeling (e.g., ¹⁰B) aid mechanistic studies?

Answer:

- Kinetic Isotope Effects (KIE): ¹⁰B labeling in NMR tracks boron’s role in transmetalation .

- Isotopic Tracing: ¹⁸O-labeled ethoxycarbonyl groups identify hydrolysis pathways via GC-MS .

Eigenschaften

IUPAC Name |

potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h5,7H,2-4,6H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRKRZZUULKUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCC(CC1)C(=O)OCC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BF3KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.